Product packaging for 30-Hydroxy-11-oxo-beta-amyrin(Cat. No.:)

30-Hydroxy-11-oxo-beta-amyrin

Cat. No.: B1252357
M. Wt: 456.7 g/mol
InChI Key: JCGXIYQLRYPHDG-DQOTWGJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

30-Hydroxy-11-oxo-beta-amyrin is a central intermediate in the specialized biosynthetic pathway of glycyrrhetinic acid, the active aglycone of the triterpenoid saponin glycyrrhizin found in licorice (Glycyrrhiza uralensis) . This cytochrome P450-mediated oxidation occurs in three sequential steps, with this compound representing the product of the first oxidation catalyzed by the enzyme 11-oxo-β-amyrin 30-oxidase (EC 1.14.14.115, also known as CYP72A154) . The enzyme further oxidizes this compound in a second step to glycyrrhetaldehyde . Researchers value this compound for studying the enzymatic mechanisms and metabolic engineering of triterpenoid biosynthesis. Its role is critical for investigating how plants produce structurally complex and biologically active saponins, making it a molecule of significant interest in plant biochemistry and natural product research . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H48O3 B1252357 30-Hydroxy-11-oxo-beta-amyrin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H48O3

Molecular Weight

456.7 g/mol

IUPAC Name

(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2-(hydroxymethyl)-2,4a,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picen-13-one

InChI

InChI=1S/C30H48O3/c1-25(2)22-8-11-30(7)24(28(22,5)10-9-23(25)33)21(32)16-19-20-17-26(3,18-31)12-13-27(20,4)14-15-29(19,30)6/h16,20,22-24,31,33H,8-15,17-18H2,1-7H3/t20-,22-,23-,24+,26-,27+,28-,29+,30+/m0/s1

InChI Key

JCGXIYQLRYPHDG-DQOTWGJISA-N

Isomeric SMILES

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)CO

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)CO)C)C)C)C

Origin of Product

United States

Biosynthesis Pathways of 30 Hydroxy 11 Oxo Beta Amyrin

Sequential Oxidative Transformations Leading to Downstream Metabolites (e.g., glycyrrhetinic acid)

The compound 30-Hydroxy-11-oxo-β-amyrin serves as a crucial intermediate in the biosynthetic pathway of glycyrrhizin (B1671929), undergoing further enzymatic modifications to yield downstream metabolites, most notably glycyrrhetinic acid. oup.com This transformation is not a single event but a series of sequential oxidative reactions targeting the C-30 position of the molecule. researchgate.netfrontiersin.org

Research has identified a key enzyme from the cytochrome P450 family, designated CYP72A154, as the catalyst for this multi-step process. oup.comfrontiersin.org This enzyme is responsible for catalyzing three consecutive oxidation steps at the C-30 methyl group of 11-oxo-β-amyrin to ultimately form the carboxyl group of glycyrrhetinic acid. oup.comfrontiersin.org The biosynthesis begins with the hydroxylation of 11-oxo-β-amyrin at the C-30 position to create 30-hydroxy-11-oxo-β-amyrin. frontiersin.org

Following this initial hydroxylation, CYP72A154 catalyzes the further oxidation of the C-30 hydroxyl group on 30-hydroxy-11-oxo-β-amyrin to an aldehyde, forming the intermediate glycyrrhetaldehyde. oup.comcreative-enzymes.com In the final step of this sequence, the same enzyme, CYP72A154, oxidizes the aldehyde group to a carboxylic acid, yielding the final product, glycyrrhetinic acid. oup.comfrontiersin.orgcreative-enzymes.com

The function of CYP72A154 has been confirmed through various experimental approaches. In vitro enzymatic assays using microsomal fractions isolated from CYP72A154-expressing insect (Sf9) cells demonstrated the conversion of 30-hydroxy-11-oxo-β-amyrin substrate into glycyrrhetinic acid. oup.com Similarly, engineered Saccharomyces cerevisiae (yeast) strains co-expressing the necessary enzymes, including CYP72A154, were able to convert 11-oxo-β-amyrin into glycyrrhetinic acid, confirming the enzyme's role in the complete three-step oxidation process in vivo. oup.comfrontiersin.org

While CYP72A154 from Glycyrrhiza uralensis is a primary focus, studies have also shown that homologous enzymes, such as CYP72A63 from Medicago truncatula, can catalyze the C-30 oxidation, highlighting a conserved function within the CYP72A subfamily. oup.com It is noteworthy that another enzyme, CYP88D6, can hydroxylate 30-hydroxy-β-amyrin at the C-11 position to produce 11α,30-dihydroxy-β-amyrin and a minor amount of 30-hydroxy-11-oxo-β-amyrin; however, the primary and more efficient route for glycyrrhizin biosynthesis involves the oxidation at C-11 prior to the C-30 modifications. pnas.orgresearchgate.netnih.gov

Research Findings on the Oxidative Pathway

The table below summarizes the sequential enzymatic reactions that transform 30-Hydroxy-11-oxo-beta-amyrin into its key downstream metabolite, glycyrrhetinic acid.

StepSubstrateEnzymeIntermediate/ProductReaction TypeSource Organism for Enzyme
130-Hydroxy-11-oxo-β-amyrinCYP72A154 (11-oxo-β-amyrin 30-oxidase)GlycyrrhetaldehydeOxidation (Hydroxyl to Aldehyde)Glycyrrhiza uralensis (Licorice)
2GlycyrrhetaldehydeCYP72A154 (11-oxo-β-amyrin 30-oxidase)Glycyrrhetinic acidOxidation (Aldehyde to Carboxylic Acid)Glycyrrhiza uralensis (Licorice)

Enzymology of 30 Hydroxy 11 Oxo Beta Amyrin Biotransformation

Functional Characterization of Cytochrome P450 Monooxygenases (CYPs) Involved in Oxidation

Cytochrome P450 monooxygenases are a large and diverse group of heme-thiolate proteins that play a crucial role in the metabolism of a wide array of compounds in plants, including the structural diversification of triterpenoids. frontiersin.orgnih.govbeilstein-journals.org The generation of 30-hydroxy-11-oxo-beta-amyrin from β-amyrin involves at least two key oxidation steps catalyzed by distinct CYPs: an 11-oxidase and a 30-oxidase.

Substrate Specificity and Regioselectivity Profiling

The remarkable diversity of triterpenoid (B12794562) structures is largely attributed to the substrate specificity and regioselectivity of CYP enzymes. beilstein-journals.orgfrontiersin.org These enzymes can distinguish between different triterpene skeletons and catalyze oxidations at specific carbon atoms.

In the pathway leading to this compound, the first key enzyme is a β-amyrin 11-oxidase. A well-characterized example is CYP88D6 from Glycyrrhiza uralensis (licorice). frontiersin.orgpnas.org This enzyme catalyzes the sequential two-step oxidation of β-amyrin at the C-11 position to produce 11-oxo-β-amyrin. frontiersin.orgpnas.org The reaction proceeds through an 11α-hydroxy-β-amyrin intermediate. pnas.org The substrate for this enzyme is specifically β-amyrin.

The subsequent oxidation at the C-30 position is catalyzed by a different CYP, a C-30 oxidase. In licorice, CYP72A154 has been identified as the enzyme responsible for this step. researchgate.net This enzyme acts on 11-oxo-β-amyrin, catalyzing a three-step oxidation at the C-30 position to ultimately form glycyrrhetinic acid. researchgate.net The initial hydroxylation step at C-30 would produce this compound.

The regioselectivity of these enzymes is highly specific. For instance, CYP88D6 exclusively oxidizes the C-11 position of β-amyrin, while CYP72A154 targets the C-30 position of 11-oxo-β-amyrin. pnas.orgresearchgate.net However, some CYPs can exhibit broader substrate specificity. For example, CYP716A12 from Medicago truncatula can oxidize the C-28 position of α-amyrin, β-amyrin, and lupeol. frontiersin.orgfrontiersin.org Similarly, some CYPs can catalyze oxidations at multiple positions. For instance, AsCYP51H10 from oats can modify both the C and D rings of the β-amyrin scaffold. pnas.org

The table below summarizes the substrate specificity and regioselectivity of some relevant CYPs in triterpenoid biosynthesis.

EnzymeSource OrganismSubstrate(s)Regioselectivity (Position)Product(s)
CYP88D6Glycyrrhiza uralensisβ-amyrinC-1111-oxo-β-amyrin
CYP72A154Glycyrrhiza uralensis11-oxo-β-amyrinC-30This compound, glycyrrhetinic acid
CYP716A12Medicago truncatulaβ-amyrin, α-amyrinC-28Oleanolic acid, Ursolic acid
CYP716A141Platycodon grandiflorusβ-amyrinC-16β16β-hydroxy-β-amyrin
CYP93E2Medicago truncatulaβ-amyrinC-2424-hydroxy-β-amyrin
CYP72A63Medicago truncatula11-oxo-β-amyrinC-30, C-29Glycyrrhetol, glycyrrhetaldehyde, glycyrrhetinic acid, 29-OH-11-oxo-β-amyrin

Catalytic Mechanisms and Reaction Kinetics (e.g., oxygen rebound mechanism)

The catalytic cycle of cytochrome P450 enzymes is a complex process that involves the activation of molecular oxygen to facilitate the oxidation of a substrate. beilstein-journals.org The generally accepted mechanism for C-H bond hydroxylation is the "oxygen rebound" mechanism. mdpi.com This process begins with the binding of the substrate to the active site of the P450 enzyme. beilstein-journals.org An electron is then transferred from a redox partner, typically NADPH-cytochrome P450 reductase (CPR), to the heme iron of the P450, reducing it from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state. beilstein-journals.orgnih.gov Molecular oxygen then binds to the ferrous heme, forming a ferrous-dioxygen complex. A second electron transfer, either from CPR or cytochrome b5, and subsequent protonation leads to the cleavage of the O-O bond, generating a highly reactive ferryl-oxo species (Compound I, [FeO]³⁺) and a molecule of water. nih.gov This potent oxidizing species then abstracts a hydrogen atom from the substrate's C-H bond, forming a transient substrate radical and a ferryl-hydroxo intermediate. mdpi.com In the final "rebound" step, the hydroxyl group is transferred from the iron to the substrate radical, resulting in the hydroxylated product and regenerating the ferric state of the enzyme, ready for another catalytic cycle. mdpi.com

While the oxygen rebound mechanism is central, the exact catalytic mechanisms for more complex P450 reactions, such as the multiple oxidation steps seen in triterpenoid biosynthesis, are still under investigation. mdpi.com For instance, the sequential oxidation of a hydroxyl group to an aldehyde and then to a carboxylic acid, as seen with CYP72A154 at the C-30 position, involves further catalytic cycles on the modified substrate. researchgate.net The processivity of these multi-step reactions, meaning whether the intermediate products are released from the enzyme before the next oxidation step, can vary between different P450s. mdpi.com

Electron Transport Systems and NADPH-Cytochrome P450 Reductase (CPR) Interactions

Cytochrome P450 enzymes are not catalytically self-sufficient and require a dedicated electron transport system to receive the electrons necessary for oxygen activation. frontiersin.orgnih.gov The primary electron donor for microsomal P450s is NADPH, and the electrons are transferred via NADPH-cytochrome P450 reductase (CPR). frontiersin.orgnih.gov CPR is a flavoprotein containing both flavin adenine (B156593) dinucleotide (FAD) and flavin mononucleotide (FMN) as prosthetic groups. nih.gov Electrons flow from NADPH to FAD, then to FMN within the CPR, and are finally transferred to the heme iron of the P450. frontiersin.orgnih.gov

Molecular and Genetic Analysis of Biosynthetic Genes

The identification and characterization of the genes encoding the enzymes involved in this compound biosynthesis are fundamental to understanding and engineering its production.

Gene Cloning and Heterologous Expression

The cloning of genes encoding β-amyrin synthase (bAS) and the subsequent modifying CYPs has been achieved from various plant species. nih.govbdbotsociety.orgdntb.gov.uacas.czekb.eg A common strategy involves the use of reverse transcription-polymerase chain reaction (RT-PCR) with degenerate primers designed from conserved regions of known triterpene synthases or CYPs, followed by rapid amplification of cDNA ends (RACE) to obtain the full-length gene sequence. bdbotsociety.org

Once cloned, the function of these genes is typically verified through heterologous expression in a host organism that does not naturally produce the compound of interest. nih.govnih.gov Saccharomyces cerevisiae (yeast) is a widely used host due to its well-characterized genetic system and its natural production of the precursor 2,3-oxidosqualene (B107256). pnas.orgcas.cz For instance, the function of CYP88D6 as a β-amyrin 11-oxidase was confirmed by co-expressing it with a β-amyrin synthase in yeast, which resulted in the production of 11-oxo-β-amyrin. pnas.org Similarly, the activity of CYP72A154 was demonstrated by its expression in a yeast strain engineered to produce 11-oxo-β-amyrin. researchgate.net Another powerful system for heterologous expression is the transient expression in Nicotiana benthamiana leaves via agroinfiltration. frontiersin.orgnih.gov This method allows for rapid functional characterization of candidate genes. frontiersin.org

The table below provides examples of genes involved in triterpenoid biosynthesis that have been cloned and functionally characterized through heterologous expression.

GeneEncoded EnzymeSource OrganismHeterologous Host
AeASβ-amyrin synthaseAralia elataPichia pastoris
PjβASβ-amyrin synthasePanax japonicusEscherichia coli
CYP88D6β-amyrin 11-oxidaseGlycyrrhiza uralensisSaccharomyces cerevisiae
CYP72A15411-oxo-β-amyrin 30-oxidaseGlycyrrhiza uralensisSaccharomyces cerevisiae
CYP716A12β-amyrin 28-oxidaseMedicago truncatulaNicotiana benthamiana
CYP716A141β-amyrin 16β-oxidasePlatycodon grandiflorusSaccharomyces cerevisiae

Transcriptional Regulation and Enzyme Induction in Native Systems

The biosynthesis of specialized metabolites like this compound is often tightly regulated at the transcriptional level in the native plant. The expression of the biosynthetic genes can be tissue-specific and inducible by various internal and external stimuli. For example, the expression of CYP88D6 in licorice is detected in the roots and stolons, which is consistent with the accumulation pattern of glycyrrhizin (B1671929), but not in the leaves or stems. pnas.org Similarly, the gene encoding β-amyrin synthase in Aralia elata (AeAS) is highly expressed in leaves and stems, but weakly in roots and flowers. nih.gov

The expression of triterpenoid biosynthetic genes can also be induced by elicitors such as methyl jasmonate (MeJA). frontiersin.orgnih.gov In Lotus japonicus, MeJA treatment significantly upregulates the expression of genes involved in soyasaponin precursor biosynthesis, including β-amyrin synthase and several CYPs, along with Class II CPRs. frontiersin.orgnih.gov This coordinated upregulation suggests the presence of common regulatory elements and transcription factors controlling the pathway. In contrast, genes associated with other triterpenoid pathways were downregulated by MeJA treatment, indicating a differential regulation of distinct branches of triterpenoid metabolism. frontiersin.orgnih.gov In pea, the PsBAS1 gene, encoding β-amyrin synthase, is highly expressed during seed development, controlling the accumulation of saponins (B1172615) in the seeds. nih.gov Understanding these regulatory networks is crucial for developing strategies to enhance the production of desired triterpenoids in their native plant sources.

Comparative Enzymology Across Plant Species and Microbial Systems

The biosynthesis of complex triterpenoids, including 30-hydroxy-11-oxo-β-amyrin (also known as glycyrrhetinic acid), is a multi-step process involving a series of enzymatic reactions that create significant structural diversity from a common precursor. frontiersin.org The initial cyclization of 2,3-oxidosqualene by β-amyrin synthase forms the pentacyclic triterpene scaffold, β-amyrin. rsc.orgnih.gov This scaffold then undergoes extensive oxidative functionalization, primarily catalyzed by cytochrome P450 monooxygenases (P450s), followed by glycosylation via UDP-glycosyltransferases (UGTs). frontiersin.orgnih.gov The specificity and efficiency of these enzymes, particularly P450s, vary considerably across different plant species and can be harnessed and compared within microbial biotransformation systems. plos.org

Enzymatic Pathways in Different Plant Species

The most well-characterized pathway leading to the formation of 30-hydroxy-11-oxo-β-amyrin is found in licorice (Glycyrrhiza species). nih.gov In Glycyrrhiza uralensis, two key P450 enzymes are responsible for the sequential oxidation of β-amyrin. First, CYP88D6, a β-amyrin 11-oxidase, catalyzes a two-step oxidation at the C-11 position to produce 11-oxo-β-amyrin. nih.gov Subsequently, another P450 enzyme, CYP72A154 (identified as an 11-oxo-β-amyrin 30-oxidase), catalyzes the three-step oxidation of the C-30 methyl group of 11-oxo-β-amyrin to a carboxyl group, yielding 30-hydroxy-11-oxo-β-amyrin (glycyrrhetinic acid). creative-enzymes.comresearchgate.net

While the C-11 and C-30 oxidations are characteristic of licorice, P450s from other plant species exhibit different regiospecificity, highlighting the evolutionary divergence of triterpenoid biosynthesis. For instance, members of the CYP93E subfamily, which are largely restricted to legumes, specifically catalyze the C-24 hydroxylation of β-amyrin, a key step in the biosynthesis of soyasaponins. frontiersin.org In Nicotiana attenuata, three different CYP716 family enzymes have been shown to oxidize the β-amyrin skeleton at the C-2α, C-6β, and C-28 positions, demonstrating a different pattern of scaffold decoration. nih.govbiorxiv.orgresearchgate.net This enzymatic variability across plant families results in a vast array of structurally distinct triterpenoids tailored to specific ecological functions.

The following table summarizes the functions of various P450 enzymes from different plant species that act on the β-amyrin scaffold.

Table 1: Comparative Activity of Plant-Derived P450 Enzymes in Triterpenoid Biosynthesis

Enzyme Plant Source Substrate(s) Key Product(s) Catalytic Function Citation(s)
CYP88D6 Glycyrrhiza uralensis β-Amyrin 11-oxo-β-amyrin C-11 oxidation nih.gov
CYP72A154 Glycyrrhiza uralensis 11-oxo-β-amyrin Glycyrrhetinic acid C-30 oxidation researchgate.net
CYP72A63 Medicago truncatula β-Amyrin, 11-oxo-β-amyrin C-30 oxidized derivatives C-30 oxidation creative-enzymes.comresearchgate.net
CYP93E1 Glycine max β-Amyrin 24-hydroxy-β-amyrin C-24 hydroxylation frontiersin.org
NaCYP716A419 Nicotiana attenuata β-Amyrin, Lupeol Oleanolic acid, Betulinic acid C-28 oxidation nih.govbiorxiv.org
NaCYP716C87 Nicotiana attenuata β-Amyrin, Oleanolic acid 2α-hydroxy-β-amyrin C-2α hydroxylation nih.govbiorxiv.org

| NaCYP716E107 | Nicotiana attenuata | β-Amyrin, Oleanolic acid | 6β-hydroxy-β-amyrin | C-6β hydroxylation | nih.govbiorxiv.org |

Biotransformation in Microbial Systems

Microbial systems, particularly engineered yeast (Saccharomyces cerevisiae), serve as powerful platforms for studying and producing plant triterpenoids. nih.gov By heterologously expressing plant enzymes, researchers can compare their activities in a controlled environment and optimize the production of desired compounds. For example, co-expression of a β-amyrin synthase with G. uralensis CYP88D6 in yeast successfully produced 11-oxo-β-amyrin. nih.gov Further engineering of yeast strains by expressing both CYP88D6 and CYP72A154 has led to the production of glycyrrhetinic acid from simple sugars, although sometimes with the accumulation of intermediates like 30-hydroxy-11-oxo-β-amyrin. mdpi.commdpi.com

Systematic comparisons of enzyme homologs in yeast have revealed significant differences in productivity. Studies comparing β-amyrin synthases and CYP716A enzymes from various plant sources showed substantial variations in product yields, underscoring the importance of enzyme selection for metabolic engineering. plos.orgnih.gov

The following table provides a comparative overview of β-amyrin biotransformation across different microbial systems.

Table 2: Comparative Biotransformation of β-Amyrin and Derivatives in Microbial Systems

Microbial System Enzyme(s) Expressed / Used Substrate Key Product(s) Transformation Type Citation(s)
Saccharomyces cerevisiae (engineered) G. uralensis CYP88D6 & CYP72A154 Endogenous 2,3-oxidosqualene 11-oxo-β-amyrin, Glycyrrhetinic acid Heterologous expression mdpi.commdpi.com
Saccharomyces cerevisiae (engineered) G. uralensis CYP88D6 Endogenous 2,3-oxidosqualene 11-oxo-β-amyrin Heterologous expression nih.gov
Lecanicillium muscarinium (fungus) Native enzymes β-Amyrin 3β-hydroxy-olean-12-en-11-one Microbial biotransformation nih.gov
Rhodobacter sphaeroides (bacterium) Native enzymes β-Amyrin acetate (B1210297) β-Amyrin, Erythrodiol Microbial biotransformation nih.gov

Synthetic Biology and Metabolic Engineering for Triterpenoid Production

Design and Construction of Engineered Microbial Cell Factories

The foundation of microbial triterpenoid (B12794562) production lies in the careful selection and engineering of a suitable host organism. This involves creating a "chassis" cell that can be metabolically rewired to channel its resources towards the synthesis of the desired compound.

Saccharomyces cerevisiae, commonly known as baker's yeast, has proven to be an exceptional platform for the heterologous production of triterpenoids. acs.orgbiorxiv.org Its status as a "Generally Regarded as Safe" (GRAS) organism, coupled with its robust nature and well-characterized genetics, makes it an ideal candidate for industrial applications. acs.orgoup.com A key advantage of using S. cerevisiae is its endogenous mevalonate (B85504) (MVA) pathway, which naturally produces the precursor 2,3-oxidosqualene (B107256), a critical building block for all triterpenoids. biorxiv.orgoup.com This inherent capability simplifies the engineering process, as the foundational metabolic machinery is already in place. oup.com Furthermore, as a eukaryote, yeast provides a suitable environment for the proper folding and function of plant-derived enzymes, such as cytochrome P450s, which are often crucial for the complex oxidation steps in triterpenoid biosynthesis. oup.comoup.com

To produce 30-hydroxy-11-oxo-beta-amyrin and related triterpenoids in yeast, the genetic instructions for the specific biosynthetic pathway must be introduced from plants. researchgate.netnih.gov This involves the heterologous expression of genes encoding the necessary enzymes. nih.govresearchgate.net For the synthesis of glycyrrhetinic acid, of which this compound is a key intermediate, several genes from licorice (Glycyrrhiza species) are required. frontiersin.orgoup.com

The core biosynthetic pathway begins with the cyclization of 2,3-oxidosqualene to β-amyrin, a reaction catalyzed by β-amyrin synthase (bAS). frontiersin.orgoup.com Subsequently, a series of oxidation reactions are carried out by cytochrome P450 enzymes (CYPs). Specifically, CYP88D6 catalyzes the oxidation of β-amyrin at the C-11 position to produce 11-oxo-β-amyrin. frontiersin.orgoup.comfrontiersin.org Following this, CYP72A154 acts on 11-oxo-β-amyrin, catalyzing a three-step oxidation at the C-30 position. frontiersin.orgoup.com The first of these steps is the hydroxylation that forms this compound. frontiersin.orgoup.com

These plant genes, often codon-optimized for expression in yeast, are typically assembled into expression cassettes and introduced into the yeast genome or on plasmids. nih.govacs.org The successful co-expression of these genes enables the yeast cell to perform the multi-step conversion from its native 2,3-oxidosqualene to the desired triterpenoid products. frontiersin.orgoup.com

EnzymeGeneSource OrganismFunction in Biosynthesis
β-amyrin synthasebASGlycyrrhiza glabraCyclization of 2,3-oxidosqualene to β-amyrin frontiersin.orgoup.com
β-amyrin 11-oxidaseCYP88D6Glycyrrhiza uralensisOxidation of β-amyrin to 11-oxo-β-amyrin frontiersin.orgoup.comfrontiersin.org
Cytochrome P450CYP72A154Glycyrrhiza uralensisOxidation of 11-oxo-β-amyrin at C-30, including the formation of this compound frontiersin.orgoup.com
NADPH-cytochrome P450 reductaseCPRVarious (e.g., Arabidopsis thaliana, Glycyrrhiza uralensis)Electron donor for cytochrome P450 enzymes frontiersin.orgnih.gov

Yeast (Saccharomyces cerevisiae) as a Heterologous Expression Platform

Pathway Reconstruction and Optimization Strategies

Simply introducing the biosynthetic genes is often insufficient to achieve high yields of the target triterpenoid. Therefore, extensive metabolic engineering is required to optimize the entire production pathway.

A critical strategy for boosting triterpenoid production is to increase the metabolic flux towards the key precursor, 2,3-oxidosqualene. biorxiv.orgnih.gov This can be achieved by upregulating the endogenous MVA pathway in yeast. nih.govsciepublish.com A common approach is to overexpress the gene encoding a truncated version of HMG-CoA reductase (tHMG1), a rate-limiting enzyme in the MVA pathway. sciepublish.com Additionally, overexpressing other genes in the pathway, such as those for squalene (B77637) synthase (ERG9) and squalene epoxidase (ERG1), can further enhance the pool of 2,3-oxidosqualene available for the heterologous pathway. nih.govresearchgate.net

Another key aspect is to minimize the diversion of 2,3-oxidosqualene into competing pathways, primarily the native ergosterol (B1671047) biosynthesis pathway. biorxiv.orgacs.org The enzyme lanosterol (B1674476) synthase (ERG7) competes with the introduced β-amyrin synthase for the same substrate. acs.orgsciepublish.com Downregulating the expression or activity of ERG7 is a crucial step to redirect the metabolic flux from sterol production towards the desired triterpenoid synthesis. biorxiv.orgsciepublish.com For instance, replacing the native promoter of the ERG7 gene with a weaker or inducible promoter allows for controlled expression, thereby favoring the production of β-amyrin. sciepublish.com

Achieving high-level production of this compound requires not only the presence of the necessary enzymes but also their balanced expression to ensure a smooth and efficient metabolic flow. researchgate.netnih.gov An imbalance in enzyme levels can lead to the accumulation of intermediate compounds, which can be toxic to the cell or create metabolic bottlenecks. biorxiv.org

The catalytic efficiency of cytochrome P450 enzymes is highly dependent on their interaction with a redox partner, NADPH-cytochrome P450 reductase (CPR), which donates the electrons required for the oxidation reactions. frontiersin.orgnih.gov The ratio of CYP to CPR expression is critical for optimal activity. researchgate.net Fine-tuning the expression levels of both the CYP (e.g., CYP88D6 and CYP72A154) and the CPR through promoter engineering or by varying gene copy numbers can significantly improve the conversion of intermediates and the final product titer. researchgate.net For example, optimizing the expression ratio of CYP88D6 to CPR has been shown to dramatically increase the production of 11-oxo-β-amyrin. researchgate.net Modular engineering approaches, where the biosynthetic pathway is divided into distinct modules, allow for the systematic optimization of each part of the pathway to achieve a balanced flux. researchgate.netd-nb.info

StrategyTargetActionOutcome
Enhance Precursor SupplyHMG-CoA reductase (HMG1), Squalene synthase (ERG9), Squalene epoxidase (ERG1)OverexpressionIncreased production of 2,3-oxidosqualene nih.govsciepublish.comresearchgate.net
Reduce Competing PathwaysLanosterol synthase (ERG7)Downregulation/Promoter replacementRedirects 2,3-oxidosqualene from ergosterol to triterpenoid synthesis biorxiv.orgsciepublish.com
Global RegulationTranscription factor Rap1OverexpressionUpregulation of central carbon metabolism genes, boosting precursor supply nih.gov
Balance Enzyme ActivityCytochrome P450s (CYP88D6, CYP72A154) and CPRFine-tuning expression ratioImproved conversion efficiency and pathway flux researchgate.net

Enhancing Precursor Supply for this compound

Production of this compound and Related Triterpenoids through Biotransformation

Biotransformation offers an alternative or complementary approach to the de novo synthesis of complex triterpenoids. mdpi.com In this strategy, a microbial host is used to catalyze specific chemical modifications on a supplied substrate. For instance, an engineered yeast strain that produces a precursor compound like β-amyrin or 11-oxo-β-amyrin can be used to biotransform it into more complex downstream products.

In the context of glycyrrhetinic acid biosynthesis, a yeast strain engineered to produce 11-oxo-β-amyrin can be further modified to express CYP72A154. oup.com This setup allows the yeast to specifically catalyze the three-step oxidation at the C-30 position of the endogenously produced 11-oxo-β-amyrin. oup.com The first product of this sequence is this compound, which is then further oxidized to glycyrrhetaldehyde and finally to glycyrrhetinic acid. oup.com

Feeding experiments with engineered yeast have confirmed these biotransformation capabilities. When a yeast strain expressing CYP72A154 was fed with 30-hydroxy-11-oxo-β-amyrin, it successfully converted it into glycyrrhetinic acid and glycyrrhetaldehyde. oup.com This demonstrates the potential of using engineered microbial systems as biocatalysts to perform specific, often challenging, chemical reactions. In some engineered strains, trace amounts of 30-hydroxy-11-oxo-β-amyrin have been detected as an intermediate during the production of glycyrrhetinic acid. mdpi.comresearchgate.net

Challenges and Strategies for Scaling Up Engineered Biosynthesis Systems

The transition from laboratory-scale proof-of-concept to large-scale industrial production of triterpenoids, such as 30-hydroxy-11-oxo-β-amyrin, via engineered biosynthesis systems is fraught with challenges. Successful scaling requires a multifaceted approach that addresses bottlenecks at the genetic, metabolic, and process levels. Key hurdles include suboptimal enzyme performance, metabolic burden on the host organism, and inefficient precursor supply, which collectively limit the final product titer.

A primary obstacle in the heterologous production of complex plant-derived molecules is the performance of key biosynthetic enzymes, particularly cytochrome P450 monooxygenases (P450s) and oxidosqualene cyclases (OSCs). nih.gov Plant P450s, which are essential for the oxidative modifications that create structural diversity, are often membrane-bound proteins that exhibit low expression levels, poor stability, and low catalytic activity when expressed in microbial hosts like Saccharomyces cerevisiae or Escherichia coli. nih.gov Furthermore, these enzymes can suffer from poor regioselectivity, leading to the synthesis of a mixture of structural isomers and undesired by-products. nih.gov For instance, in the biosynthesis of glycyrrhetinic acid, the P450 enzyme GuCYP72A154 catalyzes oxidation at the desired C-30 position of 11-oxo-β-amyrin but also at other positions, creating impurities that complicate downstream purification. frontiersin.org

To overcome these challenges, researchers have developed a suite of metabolic engineering and synthetic biology strategies.

Protein and Enzyme Engineering: This is a crucial strategy for improving the efficiency of the biosynthetic pathway. Techniques such as rational design and directed evolution are employed to enhance the catalytic activity, stability, and substrate specificity of key enzymes. nih.gov For example, protein engineering has been used to improve the regioselectivity of P450s, thereby minimizing the formation of by-products and increasing the yield of the desired compound. nih.gov Mining for novel enzymes with superior properties is also a viable approach; CYP72A63 from Medicago truncatula, for instance, shows better regioselectivity for C-30 oxidation than its homolog from licorice. frontiersin.org

Metabolic Pathway and Host Engineering: Optimizing the metabolic network of the host organism is fundamental to achieving high yields. Key strategies include:

Enhancing Precursor Supply: Overexpressing rate-limiting enzymes in the upstream mevalonate (MVA) pathway can increase the intracellular pool of the universal triterpenoid precursor, 2,3-oxidosqualene. biorxiv.orgnih.gov

Downregulating Competing Pathways: Suppressing the expression of genes involved in competing pathways, such as the ergosterol biosynthesis pathway in yeast, can successfully redirect metabolic flux towards the production of the target triterpenoid. nih.govrsc.org

Cofactor and Redox Partner Engineering: The efficiency of P450 enzymes is highly dependent on the availability of cofactors like NADPH and the efficacy of their redox partner enzymes (Cytochrome P450 Reductases, or CPRs). nih.gov Engineering the host to increase the supply of NADPH and optimizing the interaction between a P450 and its CPR can significantly boost product formation. nih.govrsc.org

Subcellular Compartmentalization: Targeting pathway enzymes to specific organelles, such as the endoplasmic reticulum or mitochondria, can increase the local concentration of substrates and intermediates, thereby improving reaction efficiency and shielding the host cell from potentially toxic compounds. rsc.org

Fermentation and Process Optimization: The development of a robust and scalable fermentation process is the final critical step. This involves optimizing various parameters, including the choice of carbon source, media composition, pH, and temperature. Fed-batch fermentation strategies are often employed to maintain optimal conditions over an extended production period, prevent the accumulation of toxic by-products, and achieve higher cell densities and product titers. nih.govrsc.org The integration of these bioprocess engineering principles with genetically optimized strains is essential for the economically viable, large-scale production of 30-hydroxy-11-oxo-β-amyrin and other valuable triterpenoids.

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Separation and Quantification of Intermediates

Chromatographic methods are fundamental in distinguishing and quantifying the various triterpenoids present in a biological or reaction sample. Given the structural similarity of these compounds, high-resolution separation techniques are essential.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification of 30-hydroxy-11-oxo-beta-amyrin and its precursors, particularly after derivatization to increase their volatility. In research involving the biosynthesis of glycyrrhizin (B1671929), GC-MS is routinely used to analyze the products of in vitro and in vivo enzyme assays. oup.comfrontiersin.org For instance, when the enzyme CYP72A154 is assayed with its substrate, 11-oxo-β-amyrin, GC-MS analysis of the reaction products reveals the formation of 30-hydroxy-11-oxo-β-amyrin and its isomers. frontiersin.org

The identification is confirmed by comparing the retention time and the mass spectrum of the analyte with that of an authentic standard. The trimethylsilylated derivative of 30-hydroxy-11-oxo-β-amyrin exhibits a characteristic mass spectrum useful for its identification. oup.com

High-Performance Liquid Chromatography (HPLC) in Pathway Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of triterpenoids, including the intermediates in the glycyrrhizin biosynthetic pathway. Reversed-phase HPLC methods are commonly employed for the separation of various triterpenoids. nih.gov For instance, a reversed-phase C18 column can be used to separate different triterpenoids with a mobile phase consisting of a mixture of acetonitrile, tetrahydrofuran, and a buffered aqueous solution. nih.gov While specific HPLC protocols for this compound are not extensively detailed in the provided search results, the methods used for closely related compounds like glycyrrhetinic acid and its derivatives can be adapted. For example, HPLC analysis of glycyrrhetinic acid glucosides has been performed using a C18 column with a gradient elution of acetic acid and methanol. nih.gov Such methods allow for the quantification of pathway intermediates, which is crucial for understanding the efficiency of biosynthetic steps and the effects of metabolic engineering.

Spectroscopic Approaches for Structural Confirmation of Biosynthetic Products

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of novel or purified compounds, providing detailed information about their atomic composition and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the precise three-dimensional structure and stereochemistry of complex molecules like this compound. Although specific 1H and 13C NMR data for this compound were not available in the provided search results, the identity of this compound produced in engineered yeast has been confirmed using NMR spectroscopy. oup.com Furthermore, the structures of its isomers, 29-hydroxy-11-oxo-β-amyrin and 21β-hydroxy-11-oxo-β-amyrin, have been elucidated by NMR. frontiersin.org The NMR data for the closely related precursor, 30-hydroxy-β-amyrin, has been reported and is valuable for comparative purposes. nih.gov

¹H NMR (500 MHz, CDCl₃) δ (ppm) ¹³C NMR (125 MHz, CDCl₃) δ (ppm)
0.792 (3H, s)15.49
0.833 (3H, s)15.57
0.899 (3H, s)16.79
0.937 (3H, s)18.36
0.962 (3H, s)23.51
1.000 (3H, s)25.98
1.151 (3H, s)26.07
3.225 (1H, dd, J = 11.5, 4.6 Hz)27.21
3.484 (1H, d, J = 10.9 Hz)27.47
3.560 (1H, d, J = 10.9 Hz)28.09
5.191 (1H, t, J = 3.4 Hz)28.21
29.62
32.43
32.63
35.52
36.49
36.94
38.57
38.77
39.78
41.72
41.93
46.73
47.61
55.16
66.75
79.01
122.29
144.56

Table 1. NMR Data for 30-hydroxy-β-amyrin. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns. For this compound, analysis by GC-MS after trimethylsilylation reveals characteristic fragment ions. oup.com These include a fragment at a mass-to-charge ratio (m/z) of 320, which is indicative of an 11-oxo-olean-12-en derivative and results from a retro-Diels-Alder fragmentation at ring C. oup.com Another significant fragment appears at m/z 361 due to a McLafferty rearrangement, which further fragments to an ion at m/z 135. oup.com The presence of these specific fragments provides strong evidence for the identification of the compound.

m/z Proposed Assignment
320Retro-Diels-Alder fragmentation at ring C
361McLafferty rearrangement
135Fragmentation of the m/z 361 ion

Table 2. Characteristic Mass Fragments of Trimethylsilylated this compound. oup.com

In Vitro Enzyme Activity Assays and Product Analysis Protocols

In vitro enzyme activity assays are essential for characterizing the function of enzymes involved in the biosynthesis of this compound. These assays typically involve incubating a specific enzyme with a potential substrate under controlled conditions and then analyzing the reaction products.

For example, to determine the function of the cytochrome P450 enzyme CYP72A154, microsomal fractions are isolated from insect cells (e.g., Spodoptera frugiperda 9) that have been engineered to express this enzyme. oup.com These microsomes are then incubated with the substrate 11-oxo-β-amyrin. oup.com The reaction products are subsequently extracted, often with ethyl acetate (B1210297), and then analyzed by GC-MS to identify the formation of 30-hydroxy-11-oxo-β-amyrin. oup.comfrontiersin.org Control experiments using microsomes from cells with an empty vector are run in parallel to ensure that the observed product formation is dependent on the presence of the enzyme. oup.com

Similarly, the activity of another key enzyme, CYP88D6, has been investigated using in vitro assays. When microsomes containing CYP88D6 were incubated with 30-hydroxy-β-amyrin, the formation of 30-hydroxy-11-oxo-β-amyrin was observed and confirmed by GC-MS analysis. researchgate.netresearchgate.net These assays are crucial for elucidating the specific roles and substrate specificities of enzymes in the biosynthetic pathway.

Chemical Biology and Triterpenoid Scaffold Modification

Semisynthesis and Chemoenzymatic Transformations of the Oleanane (B1240867) Skeleton

The modification of the oleanane skeleton is a pivotal area of research, aiming to generate novel derivatives with enhanced or specific properties. bibliotekanauki.pl Semisynthesis, which starts with readily available natural triterpenoids like β-amyrin or oleanolic acid, is a common strategy. bibliotekanauki.plresearchgate.net

Chemoenzymatic transformations combine the selectivity of enzymes with the practicality of chemical synthesis. science.gov Microorganisms and their enzymatic systems are particularly adept at introducing functional groups at positions that are difficult to access through conventional chemical methods. mdpi.comthescipub.com Fungal and bacterial biotransformations can achieve hydroxylations, oxidations, and glycosylations with high yield and regioselectivity on the oleanane A, B, D, and E rings. mdpi.com For example, the bioconversion of glycyrrhetinic acid using Rhizomucor chinensis results in selective oxidation to form 7β-hydroxy-GA. mdpi.com

The production of 30-Hydroxy-11-oxo-β-amyrin itself can be achieved in engineered yeast strains. mdpi.com In one study, co-expression of specific genes in Saccharomyces cerevisiae led to the formation of trace amounts of 30-hydroxy-11-oxo-β-amyrin alongside other oleanane derivatives like 11-oxo-β-amyrin and glycyrrhetinic acid. mdpi.com

Table 1: Examples of Chemoenzymatic Transformations on the Oleanane Skeleton

Starting Material Organism/Enzyme System Transformation Product(s) Reference
Glycyrrhetinic acid Rhizomucor chinensis CICC 40335 Selective Oxidation 7β-hydroxy-glycyrrhetinic acid mdpi.com
Oleanolic acid Circinella muscae AS 3.2695 Hydroxylation, Glycosylation Derivatives hydroxylated at C-7, C-15, C-21 and glycosylated at C-3, C-28 researchgate.net
11-oxo-β-amyrin S. cerevisiae expressing licorice CYP72A154 Hydroxylation 30-hydroxy-11-oxo-β-amyrin oup.comfrontiersin.org

Structure-Enzyme Interaction Studies in Triterpenoid (B12794562) Biosynthesis

The biosynthesis of 30-Hydroxy-11-oxo-β-amyrin is part of the larger pathway leading to glycyrrhizin (B1671929) in licorice plants (Glycyrrhiza species). oup.comfrontiersin.org This pathway involves a series of oxidative reactions catalyzed by cytochrome P450 monooxygenases (P450s). oup.comfrontiersin.org

The journey begins with the cyclization of 2,3-oxidosqualene (B107256) to β-amyrin. oup.comnih.gov Following this, two key P450 enzymes take center stage:

CYP88D6 : This enzyme acts as a β-amyrin 11-oxidase. frontiersin.org It catalyzes the sequential two-step oxidation at the C-11 position, converting β-amyrin first to 11α-hydroxy-β-amyrin and then to 11-oxo-β-amyrin. oup.compnas.orgpnas.org

CYP72A154 : This enzyme is an 11-oxo-β-amyrin 30-oxidase. oup.comcreative-enzymes.com It acts on the product of CYP88D6, 11-oxo-β-amyrin, catalyzing three sequential oxidation steps at the C-30 position. oup.comfrontiersin.org The first step is the hydroxylation to form 30-hydroxy-11-oxo-β-amyrin. frontiersin.org This is followed by oxidation to an aldehyde (glycyrrhetaldehyde) and finally to a carboxylic acid (glycyrrhetinic acid). oup.comfrontiersin.org

Enzyme-substrate specificity is crucial. In vitro studies have shown that while CYP88D6 readily oxidizes β-amyrin, its activity on other substrates is varied. For example, CYP88D6 can hydroxylate 30-hydroxy-β-amyrin at the C-11 position, but the subsequent oxidation to the ketone, 30-hydroxy-11-oxo-β-amyrin, is not efficient. pnas.orgpnas.org This highlights how the existing structure of the substrate influences the enzyme's catalytic action.

Table 2: Key Enzymes and Reactions in the Biosynthesis of 30-Hydroxy-11-oxo-β-amyrin and Related Compounds

Enzyme Substrate Product(s) Function/Reaction Reference
β-amyrin synthase (bAS) 2,3-oxidosqualene β-amyrin Cyclization oup.com
CYP88D6 β-amyrin 11-oxo-β-amyrin (via 11α-hydroxy-β-amyrin intermediate) C-11 Oxidation oup.compnas.org
CYP72A154 11-oxo-β-amyrin 30-hydroxy-11-oxo-β-amyrin C-30 Hydroxylation (First step) oup.comfrontiersin.org
CYP72A154 30-hydroxy-11-oxo-β-amyrin Glycyrrhetaldehyde C-30 Oxidation oup.com

Investigating Regioselectivity and Stereoselectivity in Enzymatic Reactions

Enzymes involved in triterpenoid biosynthesis exhibit remarkable regioselectivity and stereoselectivity, introducing functional groups at specific atoms with a defined spatial orientation. frontiersin.orgebi.ac.uk This precision is fundamental to generating the vast chemical diversity of triterpenoids. frontiersin.org

Cytochrome P450s are primary drivers of this diversification. frontiersin.orgmdpi.com For instance:

CYP88D6 is highly regioselective for the C-11 position of the oleanane skeleton. pnas.orgnih.gov

CYP72A subfamily enzymes , including CYP72A154 and CYP72A63, demonstrate regioselectivity for the C-30 position. oup.comfrontiersin.org

Other P450s, like CYP93E2 , target the C-24 position. mdpi.com

The molecular basis for this selectivity is an active area of research. Studies on CYP72A subfamily enzymes suggest that specific amino acid residues within the enzyme's structure are responsible for controlling whether oxidation occurs at the C-30 or C-29 position. frontiersin.org The stereochemistry of these reactions is also tightly controlled; for example, the hydroxylation at C-11 by CYP88D6 specifically produces the α-configured alcohol. bibliotekanauki.plpnas.org

Table 3: Regioselectivity of P450 Enzymes on the Oleanane Scaffold

Enzyme Family/Name Target Position(s) Resulting Functional Group Example Product from β-amyrin Reference
CYP88D6 C-11 Hydroxyl, Ketone 11-oxo-β-amyrin pnas.orgnih.gov
CYP72A154 C-30 (on 11-oxo-β-amyrin) Hydroxyl, Aldehyde, Carboxyl Glycyrrhetinic acid oup.comfrontiersin.org
CYP72A63 C-30 Hydroxyl 30-hydroxy-β-amyrin frontiersin.org
CYP72A61v2 C-22 Hydroxyl Sophoradiol (22β-hydroxy-β-amyrin) frontiersin.org

Designing and Evaluating Substrate Analogs for Enzyme Characterization

The design and evaluation of substrate analogs are powerful tools for probing enzyme function, specificity, and mechanism. nih.govbiorxiv.org By systematically altering the structure of a natural substrate like β-amyrin, researchers can investigate which molecular features are critical for enzyme binding and catalysis.

In the context of the glycyrrhizin pathway, various oleanane derivatives have been used as substrate analogs to characterize the key P450 enzymes. The enzymatic activity of CYP88D6, the β-amyrin 11-oxidase, was tested against several potential intermediates:

30-hydroxy-β-amyrin : When this analog was provided as a substrate, CYP88D6 successfully catalyzed hydroxylation at C-11. However, the subsequent oxidation to the ketone (30-hydroxy-11-oxo-β-amyrin) was inefficient, suggesting that the C-30 hydroxyl group hinders the second oxidative step. pnas.orgpnas.org

11-deoxoglycyrrhetinic acid (which has a C-30 carboxylic acid): CYP88D6 showed no enzymatic activity with this substrate, indicating that the presence of the carboxyl group at C-30 prevents the enzyme from acting at C-11. pnas.orgpnas.org

These experiments, which use modified triterpenoids as probes, are essential for mapping biosynthetic pathways and understanding the precise catalytic capabilities of the enzymes involved. Similarly, synthetic analogs designed to mimic reaction intermediates can act as potent and specific enzyme inhibitors, which are valuable for both research and therapeutic applications. nih.gov

Table 4: Evaluation of Substrate Analogs with the Enzyme CYP88D6

Enzyme Substrate Analog Tested Observation Implication for Enzyme Specificity Reference
CYP88D6 β-amyrin (Natural Substrate) Efficient two-step oxidation to 11-oxo-β-amyrin High activity and specificity for the natural substrate pnas.orgpnas.org
CYP88D6 30-hydroxy-β-amyrin C-11 hydroxylation occurs, but subsequent oxidation to ketone is poor C-30 hydroxyl group interferes with the second oxidation step pnas.orgpnas.org

Broader Research Implications and Future Directions in Triterpenoid Science

Advancements in Triterpenoid (B12794562) Biosynthetic Pathway Elucidation

The elucidation of the biosynthetic pathway of compounds like 30-Hydroxy-11-oxo-beta-amyrin is emblematic of the significant strides being made in understanding the complex networks of triterpenoid synthesis. Triterpenoids are synthesized from the precursor 2,3-oxidosqualene (B107256), which is cyclized by oxidosqualene cyclases (OSCs) to form a variety of basic skeletons. frontiersin.org These skeletons are then further modified by a suite of enzymes, primarily cytochrome P450 monooxygenases (CYPs) and UDP-glycosyltransferases (UGTs), to generate the vast diversity of triterpenoids observed in nature. researchgate.net

The identification of specific enzymes, such as CYP88D6 which oxidizes β-amyrin to 11-oxo-β-amyrin, and CYP72A154 which then hydroxylates it to this compound, showcases the power of modern molecular biology and analytical chemistry in dissecting these intricate pathways. oup.compnas.org These discoveries are often the result of laborious research involving transcriptomics, functional genomics, and heterologous expression systems. The characterization of these enzymes not only clarifies the steps in a specific pathway but also provides a toolkit of biocatalysts that can be used for synthetic biology applications.

A key area of advancement is the recognition that triterpenoid biosynthetic genes are often organized in metabolic gene clusters within plant genomes. This clustering facilitates the co-regulation and inheritance of entire pathways, providing a mechanism for the rapid evolution of new chemical defenses. The study of these clusters in various plant species is revealing novel enzyme functions and the evolutionary origins of triterpenoid diversity.

Potential for Sustainable Production of Complex Natural Products for Research Purposes

The traditional reliance on plant extraction for obtaining complex natural products like triterpenoids is often inefficient and unsustainable. The elucidation of biosynthetic pathways, including the steps to produce this compound, is paving the way for the development of sustainable production platforms. Metabolic engineering and synthetic biology approaches are being employed to reconstruct triterpenoid biosynthetic pathways in microbial hosts such as Saccharomyces cerevisiae (yeast) and in plants like Nicotiana benthamiana.

By introducing the necessary genes—such as those for β-amyrin synthase, CYP88D6, and CYP72A154—into these heterologous hosts, it is possible to produce specific triterpenoids in a controlled and scalable manner. For instance, engineered yeast strains have been developed that can produce significant quantities of 11-oxo-β-amyrin and glycyrrhetinic acid, the downstream product of this compound. nih.gov This approach not only ensures a stable supply of these compounds for research but also offers the potential for industrial-scale production without depleting natural resources.

Furthermore, the use of heterologous systems allows for the production of novel triterpenoid derivatives through combinatorial biosynthesis. By mixing and matching enzymes from different pathways and organisms, researchers can create "unnatural" natural products with potentially new or enhanced biological activities.

Integration of Systems Biology and Omics Data in Metabolic Pathway Studies

The complexity of triterpenoid biosynthesis necessitates a systems-level understanding of the underlying biological processes. The integration of various "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is proving to be a powerful strategy for unraveling these intricate metabolic networks.

Transcriptomic analysis of medicinal plants like licorice has been instrumental in identifying candidate genes involved in glycyrrhizin (B1671929) biosynthesis, including the enzymes responsible for the formation of this compound. pnas.org By comparing the gene expression profiles of different tissues or plants with varying levels of triterpenoid accumulation, researchers can pinpoint the genes that are co-regulated and likely involved in the same pathway.

Proteomics, the large-scale study of proteins, can confirm the presence and abundance of the enzymes encoded by these genes. Metabolomics, which involves the comprehensive analysis of all metabolites in a biological sample, provides a direct readout of the chemical phenotype and can be used to identify known and novel triterpenoids, as well as to quantify the flux through different branches of a pathway.

By integrating these multi-omics datasets, researchers can construct detailed models of metabolic pathways and their regulation. These models can then be used to predict the effects of genetic or environmental perturbations and to guide metabolic engineering strategies for optimizing the production of desired compounds.

Discovery of Novel Enzyme Functions and Biosynthetic Diversification Mechanisms

The ongoing exploration of triterpenoid biosynthesis continues to uncover novel enzyme functions and shed light on the mechanisms that drive the remarkable diversification of this class of natural products. The cytochrome P450 superfamily, in particular, has been shown to be a major driver of triterpenoid evolution, with different CYP families and subfamilies exhibiting a wide range of substrate specificities and catalytic activities.

For example, the characterization of CYP72A154 revealed its role in the C-30 hydroxylation of 11-oxo-β-amyrin. oup.com Further studies on related enzymes from other plant species have identified CYPs that catalyze oxidations at various other positions on the triterpenoid skeleton, leading to a vast array of structurally diverse molecules. The discovery of multifunctional CYPs, which can catalyze multiple sequential reactions, further highlights the efficiency and elegance of these biosynthetic pathways.

Research into the evolution of these enzyme families suggests that gene duplication and subsequent neofunctionalization have played a crucial role in the expansion of triterpenoid diversity. By comparing the sequences and functions of enzymes from different species, scientists can trace the evolutionary history of these pathways and understand how plants have adapted their chemical arsenals in response to different ecological pressures. This knowledge is not only of fundamental scientific interest but also provides a rich resource for the discovery of new biocatalysts for synthetic biology and biotechnology.

Q & A

Basic Research Questions

Q. What enzymatic pathways are involved in the biosynthesis of 30-Hydroxy-11-oxo-beta-amyrin?

  • Methodological Answer : The compound is synthesized via the enzymatic oxidation of 11-oxo-β-amyrin by 11-oxo-β-amyrin 30-oxidase (EC 1.14.14.115). This enzyme catalyzes the reaction using NADPH-hemoprotein reductase and molecular oxygen, producing glycyrrhetinate as a byproduct . Researchers should verify enzyme activity using spectrophotometric assays (e.g., NADPH consumption at 340 nm) and confirm product formation via HPLC or LC-MS.

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients for purity assessment.
  • Spectroscopy : NMR (¹H and ¹³C) for structural elucidation, focusing on hydroxyl and ketone groups.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., ESI-MS in positive ion mode) .
  • Validation : Compare retention times and spectral data with authentic standards or literature values.

Q. What safety protocols should be followed when handling triterpenoids like this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for weighing and solubilizing the compound.
  • First Aid : For accidental ingestion, rinse mouth and seek immediate medical attention. Skin contact requires washing with soap and water for 15 minutes .
  • Storage : Keep in airtight containers at -20°C, away from light and moisture.

Advanced Research Questions

Q. How can researchers optimize the enzymatic synthesis of this compound?

  • Methodological Answer :

  • Enzyme Kinetics : Perform Michaelis-Menten studies to determine KmK_m and VmaxV_{max} for 11-oxo-β-amyrin under varying pH (6.5–8.5) and temperature (25–40°C) conditions .
  • Cofactor Regeneration : Use NADPH-regeneration systems (e.g., glucose-6-phosphate dehydrogenase) to reduce costs.
  • Table 1 : Example optimization parameters:
ParameterOptimal Range
pH7.5–8.0
Temperature30–35°C
NADPH Concentration0.5–1.0 mM

Q. How should experimental designs address potential contradictions in bioactivity data for this compound?

  • Methodological Answer :

  • Hypothesis Frameworks : Apply PICO (Population, Intervention, Comparison, Outcome) to define study parameters (e.g., "Does this compound inhibit COX-2 more effectively than glycyrrhetinic acid in macrophage models?").
  • Data Validation : Replicate experiments across multiple cell lines (e.g., RAW 264.7, THP-1) and use orthogonal assays (e.g., ELISA for prostaglandin E2, qPCR for COX-2 expression).
  • Contradiction Analysis : Use Bland-Altman plots or ANOVA to identify systematic errors in dose-response studies .

Q. What strategies resolve discrepancies in pharmacokinetic profiles of this compound across studies?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from rodent and in vitro models to calculate pooled absorption half-life (t1/2t_{1/2}) and bioavailability.
  • In Silico Modeling : Use tools like GastroPlus to simulate intestinal permeability and hepatic metabolism.
  • Table 2 : Example pharmacokinetic parameters:
ParameterReported Range
CmaxC_{max}1.2–3.5 µM
t1/2t_{1/2}4.5–6.8 hrs
Protein Binding85–92%

Methodological Considerations for Rigorous Research

Q. How to design a study evaluating the anti-inflammatory mechanisms of this compound?

  • Answer :

  • Experimental Groups : Include positive controls (e.g., dexamethasone) and vehicle controls.
  • Endpoint Assays : Measure NF-κB nuclear translocation (confocal microscopy) and cytokine secretion (multiplex assays).
  • Ethical Compliance : Follow OECD Guidelines for in vivo studies, including sample size justification to minimize animal use .

Q. What are common pitfalls in interpreting NMR data for hydroxylated triterpenoids?

  • Answer :

  • Solvent Artifacts : Use deuterated DMSO to prevent proton exchange broadening of hydroxyl signals.
  • Stereochemical Confusion : Assign configurations using NOESY or computational methods (e.g., DFT calculations) .

Data Reporting and Validation

  • Table 3 : Recommended Analytical Techniques and Detection Limits:

    TechniqueApplicationDetection Limit
    UPLC-QTOF-MSStructural identification0.1 ng/mL
    ¹³C NMRCarbon environment analysis1 µmol
    ELISAProtein binding assays10 pg/mL

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.